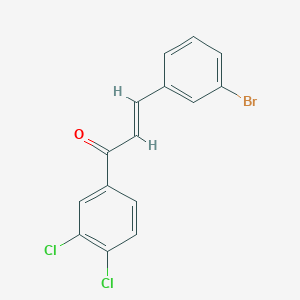
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, or 2E-C2EPP for short, is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid with a melting point of 36-37°C and a boiling point of 195-196°C. It is soluble in water and ethanol, and has a molecular weight of 245.7 g/mol. 2E-C2EPP is a versatile compound, with potential applications in the fields of biochemistry, physiology, and drug development.
科学研究应用
2E-C2EPP has a wide range of applications in scientific research, including the study of biochemical and physiological processes. It has been used in studies to investigate the effects of drugs on the nervous system, as well as to examine the role of enzymes in cellular processes. Additionally, 2E-C2EPP has been used to study the effects of hormones on the body, and to investigate the effects of environmental toxins on human health.
作用机制
2E-C2EPP is believed to act as an agonist at certain receptor sites, such as the serotonin 5-HT1A receptor. This agonism leads to the activation of various intracellular signaling pathways, which in turn leads to the production of various biochemical and physiological responses. Additionally, 2E-C2EPP has been shown to inhibit the activation of certain enzymes, such as the enzyme tyrosine hydroxylase.
Biochemical and Physiological Effects
2E-C2EPP has been shown to have a wide range of effects on the body. In animal studies, it has been shown to reduce anxiety and depression-like behaviors, as well as to reduce pain and inflammation. Additionally, 2E-C2EPP has been shown to reduce the activity of certain enzymes, such as tyrosine hydroxylase, and to reduce the levels of certain hormones, such as cortisol.
实验室实验的优点和局限性
One of the major advantages of using 2E-C2EPP in laboratory experiments is its low cost and easy availability. Additionally, 2E-C2EPP is relatively safe to use in laboratory experiments, and it has a wide range of applications in scientific research. However, there are some limitations to using 2E-C2EPP in laboratory experiments. For example, it is not very stable in the presence of light or heat, and it can be toxic if ingested.
未来方向
There are a number of potential future directions for the use of 2E-C2EPP in scientific research. For example, further studies could be conducted to examine the effects of 2E-C2EPP on other physiological processes, such as the cardiovascular system. Additionally, further research could be conducted to examine the effects of 2E-C2EPP on the development of certain diseases, such as cancer. Finally, further research could be conducted to examine the effects of 2E-C2EPP on the development of new drugs and therapies.
合成方法
2E-C2EPP can be synthesized through a variety of methods, with the most common being the reaction of 2-chlorophenol, ethyl acetate, and sodium ethoxide in a 1:1:1 molar ratio. The reaction is carried out in a sealed vessel at room temperature, and the product is isolated by filtration and recrystallization. Other methods of synthesis include the reaction of 2-chlorophenol and ethyl acetate in the presence of sodium ethoxide, and the reaction of 2-chlorophenol and ethyl acetate in the presence of potassium tert-butoxide.
属性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-10-6-3-7-13(17)11-12-16(19)14-8-4-5-9-15(14)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOQYVZHFIRYRZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





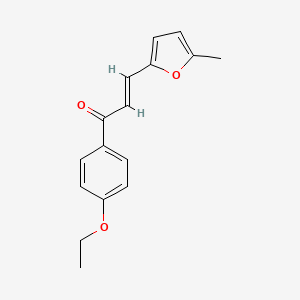


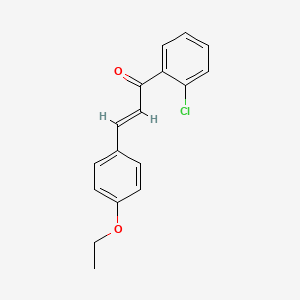

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
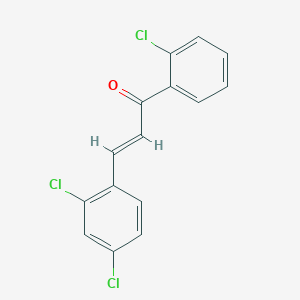
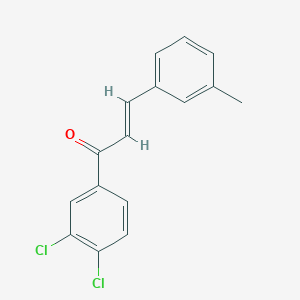
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
